Fmoc-D-norArg(Boc)2-OH
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Description
Fmoc-D-norArg(Boc)2-OH, also known as this compound, is a useful research compound. Its molecular formula is C30H38N4O8 and its molecular weight is 582,66 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-D-norArginine(Di-tert-butoxycarbonyl)-OH, also known as Fmoc-D-norArg(Boc)2-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .
Mode of Action
The compound acts by protecting the amine groups during peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. By protecting the amine groups, the compound allows for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
The Fmoc group is base-labile, meaning it can be removed rapidly by a base .
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction, including the pH and the presence of other reactive species. For instance, the Fmoc group is removed rapidly by a base, so the presence of a base in the reaction environment will influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Fmoc-D-norArg(Boc)2-OH plays a crucial role in biochemical reactions. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
The cellular effects of this compound are not fully understood. Studies on similar Fmoc-derivatives have shown that they can influence cell function . For instance, Fmoc-phenylalanine has been found to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is introduced by reacting the amine with Fmoc-Cl . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The Fmoc group is known for its stability, which allows for very rapid and highly efficient synthesis of peptides .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. The Fmoc group is frequently used as a protecting group for amines in peptide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. The Fmoc group is known to be rapidly removed by base, suggesting that it may be distributed within cells following its introduction .
Subcellular Localization
The subcellular localization of this compound is not well-known. The Fmoc group is known to be rapidly removed by base, suggesting that it may be localized within cells following its introduction .
Properties
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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